Tetrabutylammonium fluoride hydrate
Overview
Description
Tetrabutylammonium fluoride hydrate is a quaternary ammonium salt with the chemical formula (C₄H₉)₄NF·xH₂O. It is commonly used as a source of fluoride ions in organic solvents. This compound is commercially available as a white solid trihydrate and as a solution in tetrahydrofuran. This compound is known for its ability to act as a strong hydrogen bond acceptor, making it useful in various chemical reactions .
Mechanism of Action
Target of Action
Tetrabutylammonium fluoride hydrate (TBAF) is primarily used as a source of fluoride ions . It targets silyl ether protecting groups, which are commonly used in organic synthesis to protect reactive hydroxyl groups . TBAF is also used as a phase transfer catalyst and as a mild base .
Mode of Action
TBAF interacts with its targets by acting as a fluoride ion source in organic solvents . It is used to remove silyl ether protecting groups, thereby exposing the reactive hydroxyl groups for further chemical reactions . As a deprotecting agent, TBAF in DMSO will convert O-silylated enolates into carbonyls .
Biochemical Pathways
TBAF is involved in various biochemical pathways. It is utilized in the preparation of triple monoamine reuptake inhibitors, conjugated dienoic acid esters, and polyacetylenic glucosides . It is also used in reactions like aldol-type condensation reactions, Michael-type reactions, and ring-opening reactions .
Pharmacokinetics
It is known to be soluble in water and tetrahydrofuran (thf), which may influence its bioavailability .
Result of Action
The action of TBAF results in the removal of silyl ether protecting groups, enabling further chemical reactions . It also promotes cross-coupling reactions and cyclization of carbocycles and heterocycles . The use of TBAF can lead to the synthesis of various compounds, including triple monoamine reuptake inhibitors, conjugated dienoic acid esters, and polyacetylenic glucosides .
Action Environment
The action of TBAF is influenced by environmental factors. For instance, the presence of water can affect the nucleophilicity of TBAF . Therefore, the hydration level of TBAF can significantly impact its action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
Tetrabutylammonium fluoride hydrate plays a significant role in biochemical reactions due to its ability to provide fluoride ions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used to remove silyl ether protecting groups in organic synthesis, which involves interactions with enzymes that catalyze deprotection reactions . Additionally, this compound can act as a phase transfer catalyst, facilitating the transfer of fluoride ions across different phases, thereby interacting with phase transfer enzymes and proteins .
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways by providing fluoride ions that can interact with signaling molecules and receptors. This interaction can lead to changes in gene expression and cellular metabolism. For example, fluoride ions can inhibit certain phosphatases, leading to altered phosphorylation states of proteins and subsequent changes in cell function . Additionally, this compound can impact cellular metabolism by affecting enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to provide fluoride ions, which can interact with biomolecules through hydrogen bonding and ionic interactions. These interactions can lead to enzyme inhibition or activation. For instance, fluoride ions can inhibit enolase, an enzyme involved in glycolysis, by binding to its active site . This inhibition can result in changes in gene expression and metabolic flux, affecting overall cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is known to be stable under standard conditions, but it can degrade when exposed to high temperatures or prolonged storage . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to sustained changes in cellular function, including alterations in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can act as a mild base and phase transfer catalyst, facilitating biochemical reactions without causing significant toxicity . At high doses, this compound can exhibit toxic effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, where certain dosages lead to noticeable changes in cellular function and metabolism .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its provision of fluoride ions. These ions can interact with enzymes such as enolase and phosphatases, affecting their activity and, consequently, metabolic flux . The compound can also influence metabolite levels by altering the activity of enzymes involved in metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments . The transport and distribution of this compound can affect its overall activity and function within the cell .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can affect the interactions of this compound with enzymes and other biomolecules, thereby modulating its biochemical effects .
Preparation Methods
Tetrabutylammonium fluoride hydrate can be prepared through several methods:
Ion-Exchange Method: This involves passing hydrofluoric acid through an ion-exchange resin, followed by tetrabutylammonium bromide.
Acid-Base Reaction: This method involves reacting tetrabutylammonium hydroxide with hydrogen fluoride in an aqueous solution.
Anion Exchange: This involves the reaction of silver fluoride with tetrabutylammonium halides or anion exchange with potassium fluoride.
Chemical Reactions Analysis
Tetrabutylammonium fluoride hydrate undergoes various types of chemical reactions:
Deprotection Reactions: It is commonly used to remove silyl ether protecting groups in organic synthesis.
Substitution Reactions: It can act as a nucleophile in substitution reactions, such as the conversion of alkyl iodides to terminal olefins.
Base-Catalyzed Reactions: It serves as a mild base in reactions like aldol-type condensation reactions and Michael-type reactions.
Cross-Coupling Reactions: It is used as a promoter in cross-coupling reactions and cyclization of carbocycles and heterocycles.
Scientific Research Applications
Tetrabutylammonium fluoride hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent for deprotection, fluorination, and various nucleophilic substitution reactions.
Biology: It is utilized in the preparation of compounds for biological studies, such as the synthesis of calixarene−carbazole polymers.
Comparison with Similar Compounds
Tetrabutylammonium fluoride hydrate can be compared with other similar compounds, such as:
Tetrabutylammonium chloride: Used in gas hydrate formation for carbon dioxide capture.
Tetrabutylammonium bromide: Used as a precursor in the preparation of tetrabutylammonium fluoride.
Tetramethylammonium fluoride: Another quaternary ammonium fluoride used in similar deprotection and substitution reactions.
This compound stands out due to its high solubility in organic solvents and its ability to act as a strong hydrogen bond acceptor, making it more effective in certain reactions compared to its counterparts .
Properties
IUPAC Name |
tetrabutylazanium;fluoride;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.FH.H2O/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;/h5-16H2,1-4H3;1H;1H2/q+1;;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQCWXKSHRQJGPH-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.O.[F-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H38FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87749-50-6, 22206-57-1 | |
Record name | 1-Butanaminium, N,N,N-tributyl-, fluoride, hydrate (1:1:3) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87749-50-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrabutylammonium fluoride- 30-hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does tetrabutylammonium fluoride hydrate function as a reagent in organic synthesis?
A1: this compound acts as a source of fluoride ions (F-), which are strong nucleophiles and bases. The tetrabutylammonium cation acts as a counterion, enhancing the solubility of the fluoride ion in organic solvents. [, , , ] This solubility allows TBAF hydrate to participate in reactions that would be difficult or impossible to carry out with inorganic fluoride salts.
Q2: What are some specific examples of reactions where this compound plays a crucial role?
A2: TBAF hydrate is widely employed in various reactions, including:
- Deprotection of silyl ethers: It effectively cleaves silicon-oxygen bonds, finding application in removing silyl protecting groups from alcohols and phenols. [, ]
- Formation of carbon-carbon bonds: It can mediate the addition of nucleophiles to carbonyl compounds, leading to the formation of new carbon-carbon bonds. []
- Synthesis of heterocycles: Researchers have utilized TBAF hydrate in synthesizing heterocyclic compounds, such as tetrazolo[1,5-a]pyridines. [, ]
Q3: Can you elaborate on the use of this compound in promoting gas capture?
A3: TBAF hydrate exhibits the ability to form semi-clathrate hydrates, which are ice-like structures capable of trapping gas molecules. [] This property allows for gas capture and separation at room temperature, offering a potentially energy-efficient method compared to traditional high-pressure, low-temperature methods. Studies have shown its selective capture of carbon dioxide from CO2/N2 gas mixtures, highlighting its potential for applications like flue gas treatment. []
Q4: Beyond its role in chemical reactions, are there other interesting properties of this compound?
A4: Yes, TBAF hydrate can influence the formation of clathrate-like hydrates. Research has shown that the presence of specific anions, like fluoride, alongside tetrabutylammonium cations can induce the formation of these unique hydrates with varying properties depending on the anion involved. [, ] For example, methyl alcohol could be incorporated into the TBAF hydrate but not into the tetrabutylammonium propionate hydrate. []
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